molecular formula C48H62N12O7 B12397310 PROTAC FLT3/CDK9 degrader-1

PROTAC FLT3/CDK9 degrader-1

货号: B12397310
分子量: 919.1 g/mol
InChI 键: UKICDSIDQFKJID-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PROTAC FLT3/CDK9 degrader-1 is a potent dual degrader targeting FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 9 (CDK9). This compound is designed to induce apoptosis and effectively degrade the target proteins FLT3 and CDK9, making it a promising candidate for research in acute myeloid leukemia (AML) with FLT3-ITD mutations .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC FLT3/CDK9 degrader-1 involves the conjugation of ligands for FLT3 and CDK9 with a linker that facilitates the formation of a heterobifunctional molecule. The synthetic route typically includes:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the individual components followed by their conjugation under controlled conditions to ensure high purity and yield .

化学反应分析

Types of Reactions

PROTAC FLT3/CDK9 degrader-1 primarily undergoes:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are the degraded fragments of FLT3 and CDK9 proteins, which are subsequently processed by the proteasome .

科学研究应用

PROTAC FLT3/CDK9 degrader-1 has several scientific research applications:

    Chemistry: Used to study the chemical properties and degradation mechanisms of dual-target PROTACs.

    Biology: Investigates the biological pathways involving FLT3 and CDK9, particularly in cancer cells.

    Medicine: Explores therapeutic potential in treating AML with FLT3-ITD mutations.

作用机制

PROTAC FLT3/CDK9 degrader-1 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC). The compound binds to FLT3 and CDK9, recruiting an E3 ubiquitin ligase, which tags the target proteins for degradation by the proteasome. This process leads to the effective reduction of FLT3 and CDK9 levels, inducing apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

Uniqueness

PROTAC FLT3/CDK9 degrader-1 is unique due to its dual-targeting capability, effectively degrading both FLT3 and CDK9. This dual action enhances its potential therapeutic efficacy, particularly in cancers with FLT3-ITD mutations .

属性

分子式

C48H62N12O7

分子量

919.1 g/mol

IUPAC 名称

N-[2-[2-[2-[4-[4-[[2-[(4-aminocyclohexyl)methyl]-9-cyclopentylpurin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide

InChI

InChI=1S/C48H62N12O7/c49-32-10-8-31(9-11-32)28-39-54-44(43-45(55-39)59(30-52-43)35-4-1-2-5-35)53-33-12-14-34(15-13-33)58-21-19-57(20-22-58)23-25-67-27-26-66-24-18-50-41(62)29-51-37-7-3-6-36-42(37)48(65)60(47(36)64)38-16-17-40(61)56-46(38)63/h3,6-7,12-15,30-32,35,38,51H,1-2,4-5,8-11,16-29,49H2,(H,50,62)(H,53,54,55)(H,56,61,63)

InChI 键

UKICDSIDQFKJID-UHFFFAOYSA-N

规范 SMILES

C1CCC(C1)N2C=NC3=C(N=C(N=C32)CC4CCC(CC4)N)NC5=CC=C(C=C5)N6CCN(CC6)CCOCCOCCNC(=O)CNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。